Aeruginopeptin 917S-A

説明

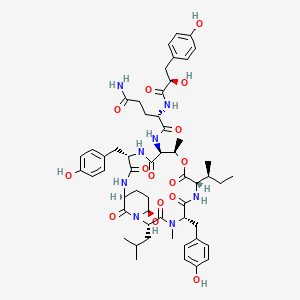

Structure

2D Structure

特性

分子式 |

C54H72N8O15 |

|---|---|

分子量 |

1073.2 g/mol |

IUPAC名 |

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-21-hydroxy-5,15-bis[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide |

InChI |

InChI=1S/C54H72N8O15/c1-7-29(4)45-54(76)77-30(5)46(60-47(69)37(20-22-43(55)67)56-50(72)42(66)27-33-12-18-36(65)19-13-33)51(73)58-39(25-31-8-14-34(63)15-9-31)48(70)57-38-21-23-44(68)62(52(38)74)41(24-28(2)3)53(75)61(6)40(49(71)59-45)26-32-10-16-35(64)17-11-32/h8-19,28-30,37-42,44-46,63-66,68H,7,20-27H2,1-6H3,(H2,55,67)(H,56,72)(H,57,70)(H,58,73)(H,59,71)(H,60,69)/t29-,30+,37-,38-,39-,40-,41-,42+,44+,45-,46-/m0/s1 |

InChIキー |

GZJSMNOPCVUYFU-VWEGKJGISA-N |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)O)C |

正規SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)O)C |

製品の起源 |

United States |

Biosynthesis and Genetic Regulation of Aeruginopeptin 917s a

Non-ribosomal Peptide Synthetase (NRPS) Mediated Pathway

The biosynthesis of Aeruginopeptin 917S-A is mediated by a Non-ribosomal Peptide Synthetase (NRPS) assembly line. researchgate.netnih.gov This system operates independently of the ribosomal machinery responsible for protein synthesis. NRPS pathways are characterized by their ability to generate enormous structural diversity in the resulting peptide products. oup.comnih.gov This is achieved through a flexible, modular architecture that can incorporate a wide array of building blocks and perform various chemical modifications. researchgate.net A key feature of many cyanobacterial biosynthetic pathways is the combination of both NRPS and Polyketide Synthase (PKS) modules, which work in concert to produce hybrid peptide-polyketide metabolites. oup.comresearchgate.net

Modular Organization of Biosynthetic Machinery

NRPS enzymes are organized into modules, with each module typically responsible for the incorporation of a single amino or hydroxy acid into the growing peptide chain. nih.govacs.org The "collinearity rule" generally dictates that the sequence of modules on the enzyme complex corresponds to the sequence of monomers in the final product. nih.gov A minimal NRPS module consists of three core domains:

Adenylation (A) domain: Selects and activates a specific substrate (an amino or hydroxy acid) by converting it into an aminoacyl adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated substrate via a 4'-phosphopantetheine (B1211885) (Ppant) cofactor, also known as the 'swinging arm', which transports the substrate between catalytic domains. oup.com

Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrate held by its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. oup.com

The assembly line for a cyanopeptolin like this compound would be composed of several such modules, each dedicated to one of the building blocks in its structure: Tyrosine (Tyr), 3-amino-6-hydroxy-2-piperidone (Ahp), Leucine (Leu), N-methyltyrosine (N-MeTyr), Isoleucine (Ile), Threonine (Thr), Glutamine (Gln), and Hydroxyphenyl lactic acid (Hpla). oup.comug.edu.pl

| Module | Predicted Substrate | Core Domains | Modifying Domains |

| Loading Module | Hydroxyphenyl lactic acid (Hpla) | A, T | - |

| Module 1 | Glutamine (Gln) | C, A, T | - |

| Module 2 | Isoleucine (Ile) | C, A, T | - |

| Module 3 | Tyrosine (Tyr) | C, A, T | N-Methyltransferase (MT) |

| Module 4 | Leucine (Leu) | C, A, T | - |

| Module 5 | Precursor for Ahp | C, A, T | - |

| Module 6 | Tyrosine (Tyr) | C, A, T | - |

| Terminating Module | Threonine (Thr) | C, A, T | Thioesterase (TE) |

This table represents a hypothetical modular organization for this compound based on its known structure and the general principles of NRPS biosynthesis. The exact order and composition of the biosynthetic gene cluster may vary.

Functional Role of Adenylation Domains in Substrate Specificity

The adenylation (A) domain is the primary gatekeeper of substrate selection in the NRPS pathway. oup.com It functions by recognizing and activating specific amino or hydroxy acids from the cellular pool. oup.com The specificity of each A-domain is determined by the biochemical properties of its substrate-binding pocket, which is defined by a "non-ribosomal code" of key amino acid residues. oup.com This code allows for the prediction of substrate specificity by analyzing the gene sequence of the A-domain. However, this prediction is not always absolute, as some A-domains exhibit relaxed or broad specificity, meaning they can activate several structurally similar amino acids. oup.commdpi.com This flexibility is a major source of the structural diversity observed in cyanobacterial peptides, where a single gene cluster can produce multiple related compounds (congeners). mdpi.com For this compound, specific A-domains are required to select for L-tyrosine, L-leucine, L-isoleucine, L-threonine, and L-glutamine.

Involvement of Tailoring Enzymes in Structural Diversification

The structural complexity of this compound is enhanced by the action of tailoring enzymes, which modify the peptide backbone or its side chains. uzh.chug.edu.pl These enzymes can be integrated as domains within an NRPS module or act as separate, stand-alone proteins encoded within the same biosynthetic gene cluster. nih.gov

Key tailoring domains and enzymes likely involved in this compound biosynthesis include:

N-Methyltransferase (MT) domain: Responsible for the N-methylation of the tyrosine residue to form N-MeTyr. mdpi.com

Epimerization (E) domain: These domains can convert L-amino acids tethered to the T-domain into their D-isomers, a common modification in non-ribosomal peptides. oup.commdpi.com While the stereochemistry of all residues in this compound is not fully detailed in all sources, E-domains are a common feature in cyanobacterial NRPS gene clusters. nih.gov

Halogenase domain: Although not present in this compound, halogenase genes are frequently found in cyanopeptolin and aeruginosin gene clusters, leading to chlorinated congeners. nih.govresearchgate.net Their presence or absence is a key factor in the diversification of these peptide families. nih.gov

Thioesterase (TE) domain: This is typically the final domain in the NRPS assembly line. It catalyzes the release of the completed peptide chain, often accompanied by a cyclization reaction to form the final macrocyclic structure. nih.gov In the case of this compound, the TE domain would facilitate the formation of the depsipeptide (ester) bond between the carboxyl group of isoleucine and the hydroxyl group of threonine.

Interplay of NRPS and Polyketide Synthase (PKS) Genes

A distinctive feature of cyanobacterial secondary metabolism is the frequent integration of NRPS and PKS biosynthetic pathways. oup.comresearchgate.net PKS modules assemble polyketide chains from simple carboxylate precursors, such as acetyl-CoA and malonyl-CoA. The presence of the hydroxyphenyl lactic acid (Hpla) moiety in the side chain of this compound strongly suggests the involvement of PKS-type chemistry. researchgate.net The biosynthesis of this unusual starter unit likely requires a PKS module or a set of PKS-related enzymes to construct the carbon skeleton, which is then hydroxylated. This hybrid NRPS/PKS nature contributes significantly to the structural novelty of cyanobacterial metabolites. uibk.ac.at

Genetic Basis for Aeruginopeptin Production

The capacity to produce this compound is genetically encoded. oup.com The genes for the large NRPS enzymes and associated tailoring proteins are not scattered randomly throughout the genome but are organized into a contiguous block known as a biosynthetic gene cluster (BGC). nih.govuibk.ac.at The presence or absence of these entire gene clusters accounts for whether a particular cyanobacterial strain can produce the peptide. oup.com

Characterization of Biosynthetic Gene Clusters

While the specific BGC for this compound has not been explicitly detailed as a singular entity in all literature, the gene clusters for other cyanopeptolins, such as micropeptins and anabaenopeptilides, have been characterized and provide a model. uzh.chnih.gov These clusters, often designated as mcn (for micropeptin/cyanopeptolin) or apd (for anabaenopeptilide), can be very large, spanning over 30 kilobase pairs. uzh.chresearchgate.net

General features of cyanopeptolin-type BGCs include:

NRPS Genes: Several large open reading frames (ORFs) that encode the modular NRPS enzymes. For instance, the cluster may contain three to five genes encoding the various modules of the synthetase. nih.govresearchgate.net

Tailoring Enzyme Genes: Genes encoding stand-alone tailoring enzymes like halogenases, methyltransferases, or sulfotransferases are often found within or adjacent to the core NRPS genes. uzh.chnih.gov

Precursor Biosynthesis Genes: The cluster may also contain genes for the synthesis of unusual precursors, such as the enzymes needed to produce the Ahp moiety. researchgate.net

Sporadic Distribution: The distribution of these gene clusters and their associated tailoring genes can be sporadic among different strains of the same species, such as Microcystis aeruginosa. nih.govresearchgate.net This patchy distribution is thought to be the result of evolutionary processes like horizontal gene transfer, gene duplication, and gene loss, which contribute to the vast chemodiversity of these organisms. researchgate.net

Evolutionary Dynamics and Recombinative Exchange of Biosynthetic Domains

The evolution of the gene clusters responsible for cyanopeptide synthesis is a dynamic process characterized by significant genetic plasticity. oup.com A primary mechanism driving the diversification of these biosynthetic pathways is the recombinative exchange of domains within the NRPS genes. uibk.ac.atuio.no This modular evolution allows for new combinations of amino acid-activating domains and tailoring domains, leading to the generation of novel peptide structures. uibk.ac.at

Phylogenetic studies of NRPS gene clusters in cyanobacteria, such as those for microcystins and cyanopeptolins, reveal a history of such recombination events. nih.govuio.no These exchanges appear to occur more frequently between closely related strains within the same genus, such as Microcystis, while transfers between different genera are less common. uio.no This suggests that a shared evolutionary history facilitates the exchange and integration of genetic material. The presence of nearly identical domains within different gene clusters further supports the hypothesis of recombinative exchange as a key evolutionary mechanism. uibk.ac.at

The sporadic distribution of certain genes, like those for halogenases, within the NRPS clusters of various Microcystis strains points to an evolutionary history involving repeated gene loss and horizontal gene transfer. nih.gov Despite this plasticity, the core synthetase genes are often subject to purifying selection, indicating that their fundamental function is essential and that deleterious mutations are generally removed from the population. uio.no These evolutionary dynamics, driven by mutation, recombination, and selection, contribute to the vast chemical diversity observed in cyanobacterial secondary metabolites. nih.govucl.ac.uk

Physiological and Environmental Control of Cyanopeptide Synthesis

While the biosynthesis of many cyanopeptides is considered to be under primary genetic control, physiological and environmental factors can exert a significant influence on their production. oup.comresearchgate.net However, there is evidence that for some peptides, cellular concentrations remain stable irrespective of growth conditions. oup.com

Conversely, studies on various cyanopeptides have demonstrated that environmental conditions play a crucial regulatory role. Nutrient availability, particularly nitrogen and phosphorus, has been shown to affect the production of cyanopeptides in Microcystis aeruginosa and Dolichospermum flos-aquae. acs.org Since nitrogen is a key component of these peptide molecules, limitations in its availability can directly impact synthesis. acs.org For some Microcystis species, peptide production was observed to be higher under light-limiting conditions compared to light-saturating ones. uibk.ac.at

Furthermore, chemical communication and interspecies interactions can modulate peptide synthesis. The presence of co-habitating epibiontic bacteria has been shown to induce the production of certain cyanopeptides in the mat-forming cyanobacterium Nostoc through quorum sensing mechanisms. researchgate.netbiorxiv.org This suggests that cyanobacteria can adjust their metabolic output in response to the surrounding microbial community. The interplay of these factors—including nutrient levels, light, and biotic interactions—creates a complex regulatory network that fine-tunes the production of cyanopeptides in their natural environment. acs.orgbiorxiv.orgoliptek.comnih.gov

Isolation and Advanced Structural Elucidation Methodologies for Aeruginopeptin 917s a

Chromatographic Separation Techniques

The isolation and purification of Aeruginopeptin 917S-A from complex cyanobacterial extracts necessitate the use of high-resolution chromatographic methods. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in this process, enabling the effective separation of the target compound from a multitude of other metabolites.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

Reversed-phase HPLC (RP-HPLC) is the most commonly employed method for the analysis and purification of aeruginopeptins, including 917S-A. This technique separates molecules based on their hydrophobicity. For peptides like this compound, C18 columns are frequently utilized as the stationary phase due to their strong hydrophobic retention capabilities.

The mobile phase typically consists of a binary gradient system, involving an aqueous solvent and an organic modifier. Acidified water, often with trifluoroacetic acid (TFA) or formic acid, is used to improve peak shape and resolution by ion-pairing with the peptide's charged residues. The organic modifier is usually acetonitrile (B52724) or methanol, and a gradient elution, where the concentration of the organic solvent is gradually increased, is employed to effectively separate compounds with a wide range of polarities. The detection of this compound is commonly achieved using a UV detector, as the presence of aromatic amino acids like tyrosine results in strong absorbance at specific wavelengths.

Table 1: Typical HPLC Parameters for the Analysis of Aeruginopeptin-like Peptides

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from 10% to 70% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Advanced Spectrometric Approaches for Structure Determination

Following purification by HPLC, the precise molecular structure of this compound is determined using a combination of advanced spectrometric techniques. Mass spectrometry provides crucial information on the molecular weight and amino acid sequence, while Nuclear Magnetic Resonance spectroscopy is indispensable for elucidating the stereochemistry.

Mass Spectrometry/Mass Spectrometry (MS/MS) Fragmentation Analysis

The structural backbone of this compound was primarily elucidated using tandem mass spectrometry (MS/MS). rsc.org In this technique, the protonated molecule is isolated and then fragmented, and the resulting fragment ions provide sequence information. For aeruginopeptins, Fast Atom Bombardment (FAB)-MS/MS has been a key technique. researchgate.net

A characteristic fragmentation pattern observed for aeruginopeptins involves the initial opening of the lactone linkage. researchgate.net This is often followed by the cleavage of amide bonds within the peptide backbone, leading to the generation of a series of b- and y-type fragment ions, which allows for the deduction of the amino acid sequence. A notable fragmentation event for this compound and other tyrosine-containing aeruginopeptins is the observation of a high-intensity dehydrated precursor ion ([M+H-H₂O]⁺) in the mass spectrum. researchgate.net The subsequent fragmentation of this ion can provide further structural insights. The analysis of these fragmentation patterns confirmed the amino acid sequence of this compound as [Tyr-Ahp-Leu-MTyr-Ile-O-Thr]-Gln-Hpla. researchgate.net

Table 2: Key MS/MS Fragmentation Characteristics of this compound

| Feature | Description |

| Parent Ion | Protonated molecule [M+H]⁺ |

| Prominent Ion | Dehydrated precursor ion [M+H-H₂O]⁺ |

| Initial Fragmentation | Opening of the lactone ring |

| Key Fragment Series | b- and y-type ions revealing the amino acid sequence |

| Diagnostic Fragment | Loss of the C-terminal Isoleucine (Ile) residue |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While MS/MS is powerful for determining the planar structure and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for establishing the three-dimensional structure, including the stereochemistry of the individual amino acids. A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all the proton and carbon signals of the molecule.

For the stereochemical assignment of the amino acid residues, a crucial technique is the use of Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space proximities between protons. For instance, ROESY interactions have been instrumental in assigning the relative configuration of the unique Ahp (3-amino-6-hydroxy-2-piperidone) residue in related cyanopeptolins. The observed NOE correlations help to define the spatial arrangement of the atoms and thus the relative stereochemistry of the chiral centers within the cyclic structure. The absolute stereochemistry of the standard amino acids is typically determined by chiral GC-MS analysis of the hydrolysate.

Table 3: NMR Techniques for the Structural Elucidation of this compound

| NMR Experiment | Information Obtained |

| ¹H NMR | Provides information on the number and chemical environment of protons. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| COSY | Identifies scalar-coupled protons, helping to establish spin systems of amino acid residues. |

| HSQC | Correlates protons directly to their attached carbons. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing. |

| ROESY/NOESY | Reveals through-space proximity of protons, essential for determining the 3D structure and relative stereochemistry. |

Molecular Mechanisms of Action and Biological Activities of Aeruginopeptin 917s a

Enzymatic Inhibition Profiles

Comprehensive studies detailing the full enzymatic inhibition profile of Aeruginopeptin 917S-A are not available in the reviewed scientific literature. While the broader aeruginosin class of peptides is known to inhibit serine proteases, specific quantitative data for this compound is scarce.

Serine Protease Inhibitory Activity

This compound is classified as a protease inhibitor. nih.gov However, specific studies quantifying its inhibitory activity against a broad panel of serine proteases are not publicly available.

Specificity Against Identified Target Enzymes (e.g., CTPS, Thrombin, Plasmin)

There is a singular mention of this compound exhibiting weak inhibition of CTP synthetase (CTPS). uibk.ac.at No further details or quantitative data on the extent of this inhibition were found. There is no specific information available in the searched literature regarding the inhibitory activity of this compound against thrombin or plasmin.

Comparative Analysis of Inhibitory Efficacy with Related Cyanopeptides

Due to the lack of specific inhibitory data for this compound, a comparative analysis of its efficacy with other related cyanopeptides cannot be accurately constructed.

Investigation of Cellular Targets and Pathways

There is a significant gap in the scientific literature regarding the cellular targets and pathways affected by this compound.

Methodologies for Molecular Target Identification (e.g., Proteome-Wide Approaches)

No studies utilizing proteome-wide approaches or other molecular target identification methodologies specifically for this compound were identified.

Elucidation of Downstream Biological Effects at a Cellular Level

Research elucidating the downstream biological effects of this compound at a cellular level has not been published.

Comparative Studies and Structural Analogs of Aeruginopeptin 917s a

Structural Variations and Congeners of Aeruginopeptins

The aeruginopeptin subgroup, like the broader cyanopeptolin family, exhibits considerable structural diversity. This variability arises from amino acid substitutions at different positions within the peptide ring and modifications to the side chain. mdpi.comoup.com One cyanobacterial strain can produce a mixture of related peptides with slight structural modifications. mdpi.com

Congeners of Aeruginopeptin 917S-A, such as 917S-B and 917S-C, have been isolated from the same cyanobacterial blooms. researchgate.netuibk.ac.at The structural differences between these congeners often lie in the amino acid residues at specific positions. For example, aeruginopeptins 917S-A, -B, and -C contain Tyr, H4Tyr, and Leu respectively at position 2. nih.govresearchgate.net

The diversity of aeruginopeptins and other cyanopeptolins is a result of the modular nature of their biosynthesis by Non-Ribosomal Peptide Synthetases (NRPS). mdpi.com These large enzyme complexes allow for the incorporation of various proteinogenic and non-proteinogenic amino acids, leading to a wide array of structural variants. oup.comoup.com Modifications such as N-methylation, chlorination, and variations in the side chain, which can include moieties like hydroxyphenyl lactic acid (Hpla), further contribute to the structural diversity. researchgate.netoup.comoup.com

| Aeruginopeptin Variant | Key Structural Feature/Variation | Reference |

|---|---|---|

| This compound | Contains Tyrosine (Tyr) at position 2. Structure identical to Microcystilide A. | nih.govresearchgate.netoup.com |

| Aeruginopeptin 917S-B | Contains Tetrahydrotyrosine (H4Tyr) at position 2. | nih.govuibk.ac.atresearchgate.net |

| Aeruginopeptin 917S-C | Contains Leucine (Leu) at position 2. | nih.govuibk.ac.atresearchgate.net |

Comparative Analysis with Other Cyanopeptolin-Type Peptides (e.g., Anabaenopeptilides, Micropeptins)

The cyanopeptolin family is extensive, with members often named based on the organism from which they were first isolated, leading to names like micropeptins, anabaenopeptilides, and oscillapeptins. wikipedia.orgacs.org Despite the different names, they share a fundamental architecture.

Micropeptins: This is another large class of cyanopeptolins, often considered synonymous with them. acs.orgnih.gov Like aeruginopeptins, they are cyclic depsipeptides containing the signature Ahp residue. acs.orgresearchgate.net The structural variation within micropeptins is vast, with differences in the amino acid sequence of the ring and the composition of the side chain. nih.gov For instance, Micropeptin 996 features a sequence of valine, N-methyl phenylalanine, phenylalanine, Ahp, tyrosine, and threonine in its ring structure. acs.org The primary distinction from aeruginopeptins is often nominal, reflecting their discovery in different strains of Microcystis aeruginosa. acs.org

Anabaenopeptilides: These are also 19-membered cyclic depsipeptides that contain the unique Ahp residue, making them structurally part of the cyanopeptolin class. mdpi.comresearchgate.net They were first described from the genus Anabaena. researchgate.netoup.com The anabaenopeptilide synthetase gene cluster from Anabaena 90 has unique features, including a formylation domain and a putative halogenase, suggesting pathways for further structural modification. oup.comnih.gov

Anabaenopeptins: In contrast to the cyanopeptolin-type peptides, anabaenopeptins have a different core structure. nih.gov They are cyclic hexapeptides where the ring is formed from five amino acids, and a sixth exocyclic residue is attached via a conserved ureido bond to a D-Lysine residue. mdpi.comfrontiersin.org Anabaenopeptins lack the Ahp residue and the ester linkage that define cyanopeptolins. researchgate.netnih.gov This fundamental structural difference places them in a distinct class of cyanobacterial peptides, although they are often produced by the same cyanobacterial species. nih.govnih.gov

| Peptide Class | Core Structure | Key Conserved Residue(s) | Linkage Type | Reference |

|---|---|---|---|---|

| Aeruginopeptins / Cyanopeptolins | 6-amino acid cyclic depsipeptide | Ahp (3-amino-6-hydroxy-2-piperidone) | Ester bond (depsipeptide) | wikipedia.orgmdpi.com |

| Micropeptins | 6-amino acid cyclic depsipeptide | Ahp (3-amino-6-hydroxy-2-piperidone) | Ester bond (depsipeptide) | acs.orgnih.gov |

| Anabaenopeptilides | 6-amino acid cyclic depsipeptide | Ahp (3-amino-6-hydroxy-2-piperidone) | Ester bond (depsipeptide) | mdpi.comresearchgate.net |

| Anabaenopeptins | 5-amino acid ring with exocyclic residue | D-Lysine | Ureido bond | mdpi.comfrontiersin.org |

Implications of Conserved Substructures and Variable Residues

The structural architecture of cyanopeptolins, with its combination of conserved and variable elements, has significant functional implications, particularly regarding their bioactivity as protease inhibitors.

Conserved Substructures: The 3-amino-6-hydroxy-2-piperidone (Ahp) residue is a crucial conserved feature across the cyanopeptolin class. acs.orgnih.gov This rigid, non-proteinogenic amino acid is fundamental to their biological activity, particularly the inhibition of serine proteases. researchgate.netresearchgate.net The cyclic nature of the peptide backbone provides a stable scaffold, presenting the variable residues in a conformationally restricted manner for interaction with target enzymes. oup.com

Variable Residues: The high variability at certain positions, especially position 2 (adjacent to Ahp), is a key determinant of the specific inhibitory profile of each cyanopeptolin variant. mdpi.comnih.gov Research has shown that the amino acid at this position directly influences which protease is targeted. nih.govresearchgate.net For example, cyanopeptolins containing a basic amino acid like Arginine (Arg) at position 2 are potent inhibitors of trypsin. nih.govresearchgate.net In contrast, those with hydrophobic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Leucine (Leu) at position 2 tend to inhibit chymotrypsin. acs.orgnih.gov Some variants with Leu at this position have also been found to inhibit elastase. nih.gov The amino acid at position 5, often a methylated aromatic residue, also contributes to the potency of enzyme inhibition. mdpi.com This "combinatorial" aspect of the structure, arising from the NRPS biosynthetic pathway, allows cyanobacteria to produce a wide arsenal (B13267) of inhibitors with fine-tuned specificities from a single conserved template. oup.comoup.com

Ecological and Environmental Context of Aeruginopeptin 917s a Production

Distribution and Abundance in Aquatic Ecosystems

Aeruginopeptin 917S-A has been identified in various freshwater ecosystems globally, often in conjunction with cyanobacterial blooms. These blooms are dense accumulations of cyanobacteria that can occur when water bodies become enriched with nutrients.

One notable location where this compound has been documented is Lake Ladoga, the largest lake in Europe. kirj.ee Studies have revealed the presence of this compound, along with other bioactive peptides, in samples collected from cyanobacterial blooms in the lake. kirj.ee The occurrence of these compounds is an indicator of the increasing eutrophication of the lake, a process driven by human activities that result in nutrient pollution. kirj.ee

Another significant site of this compound identification is Lake Suwa, a eutrophic lake in Japan. researchgate.net Research conducted on bloom materials from this lake led to the isolation and characterization of this compound and its structural variants. researchgate.net The persistent summer blooms of Microcystis in Lake Suwa since the 1970s have provided a consistent source for studying these compounds. researchgate.net

The abundance of this compound is closely linked to the density of the producing cyanobacterial populations. During bloom events, the concentration of this and other cyanobacterial peptides can increase significantly.

Table 1: Documented Locations of this compound

| Location | Water Body Type | Associated Organism | Reference |

| Lake Ladoga | Freshwater Lake | Cyanobacterial blooms | kirj.ee |

| Lake Suwa, Japan | Freshwater Lake | Microcystis aeruginosa | researchgate.net |

Factors Influencing Aeruginopeptin Production in Natural Populations

The production of this compound by cyanobacteria is not constant but is influenced by a combination of environmental and genetic factors.

Nutrient Availability: Eutrophication, characterized by high levels of nutrients like phosphorus and nitrogen, is a primary driver of cyanobacterial blooms. kirj.ee Increased phosphorus concentrations, in particular, have been shown to promote the growth of cyanobacteria that produce a variety of bioactive compounds. kirj.ee Studies in Lake Ladoga have highlighted that the most eutrophicated areas of the lake, which receive higher phosphorus loads, are hotspots for the production of these peptides. kirj.ee

Cyanobacterial Species and Strain: The production of this compound is specific to certain species and strains of cyanobacteria. Research has strongly associated its production with Microcystis aeruginosa, particularly strains with a large cell size. researchgate.netvulcanchem.com Investigations in Lake Suwa revealed a relationship between the composition of Microcystis species and the production of both aeruginopeptins and microcystins, another class of cyanobacterial peptides. researchgate.net

Genetic Factors: There appears to be a close genetic relationship between the production of this compound and microcystins. researchgate.net The co-production of these compounds by the same Microcystis aeruginosa strains suggests that their biosynthetic pathways may be linked or regulated by common genetic mechanisms. researchgate.netvulcanchem.com This genetic linkage is a crucial area of research for understanding and predicting the occurrence of these compounds in aquatic environments.

Table 2: Factors Influencing this compound Production

| Factor | Influence | Details | Reference |

| Nutrient Levels | High phosphorus concentrations | Promotes the growth of producing cyanobacteria. | kirj.ee |

| Cyanobacterial Strain | Microcystis aeruginosa (large cell size) | Identified as a primary producer. | researchgate.netvulcanchem.com |

| Genetic Regulation | Co-production with microcystins | Suggests a linked biosynthetic pathway. | researchgate.netvulcanchem.com |

Hypothesized Biological Function within Cyanobacterial Physiology and Ecology

While the precise biological functions of this compound for the cyanobacteria that produce it are still under investigation, several hypotheses have been proposed based on its chemical structure and observed activities. Aeruginopeptins belong to a larger group of cyanobacterial peptides that are considered secondary metabolites, meaning they are not essential for the basic growth and metabolism of the organism. kirj.ee

Enzyme Inhibition: A prominent hypothesis is that aeruginopeptins function as enzyme inhibitors. Many cyanobacterial peptides exhibit inhibitory activity against proteases, which are enzymes that break down proteins. uibk.ac.at Specifically, aeruginopeptins have been investigated for their potential to inhibit serine proteases like trypsin and chymotrypsin. kirj.eeuibk.ac.at This inhibitory action could serve several ecological purposes.

Defense against Grazers: By inhibiting the digestive enzymes of zooplankton and other small aquatic animals that graze on cyanobacteria, these compounds could act as a defense mechanism, deterring predation.

Allelopathy: Aeruginopeptins might also play a role in chemical warfare against other competing phytoplankton species. By releasing these compounds into the water, cyanobacteria could inhibit the growth of their competitors, helping them to dominate the aquatic environment.

Intermediate in Toxin Synthesis: Another hypothesis suggests that some non-toxic peptides produced by cyanobacteria could be intermediates in the synthesis of more toxic compounds. researchgate.net The co-production of aeruginopeptins and toxic microcystins in Microcystis aeruginosa lends some support to this idea, suggesting a shared or interconnected biosynthetic pathway. researchgate.net

Cellular Signaling or Regulation: It is also possible that these compounds have internal roles within the cyanobacterial cells, such as in cell-to-cell communication or in regulating their own physiological processes. However, more research is needed to explore these potential functions.

While this compound itself is not considered highly toxic, its presence is often an indicator of a harmful algal bloom, as the producing organisms frequently co-produce potent toxins like microcystins. researchgate.netvulcanchem.com

Future Research Directions and Unanswered Questions Regarding Aeruginopeptin 917s a

Advanced Elucidation of Uncharacterized Biosynthetic Genes

The biosynthesis of aeruginopeptins, like many other cyanobacterial peptides, is orchestrated by complex nonribosomal peptide synthetase (NRPS) and, in some cases, polyketide synthase (PKS) gene clusters. nih.govoup.comoup.com While the general modular nature of these enzymatic assembly lines is understood, the specific functions of all genes within the Aeruginopeptin 917S-A biosynthetic cluster are yet to be fully characterized. nih.govmdpi.com

Future research should focus on:

Functional Genomics: Employing techniques such as gene knockout, heterologous expression, and site-directed mutagenesis to determine the precise role of each open reading frame (ORF) within the gene cluster. This includes identifying the enzymes responsible for the incorporation of specific non-proteinogenic amino acids and the tailoring enzymes that modify the peptide backbone.

Enzyme-Substrate Specificity: Investigating the adenylation (A) domains of the NRPS modules to understand their substrate specificity and how they recognize and activate the constituent amino acids of this compound.

Regulatory Mechanisms: Uncovering the regulatory networks that control the expression of the aeruginopeptin biosynthetic genes. This could involve studying the influence of environmental factors on gene expression and identifying any transcription factors or signaling pathways involved. The co-production of aeruginopeptins and microcystins suggests a potential genetic linkage or shared regulatory control that warrants further investigation. researchgate.netvulcanchem.com

Comprehensive Mapping of Molecular Interactions and Cellular Impact

The biological activity of this compound is presumed to stem from its interaction with specific cellular targets. Preliminary studies have suggested weak inhibitory activity against certain enzymes, but a comprehensive understanding of its molecular interactions is lacking. uibk.ac.at

Key areas for future investigation include:

Target Identification: Utilizing techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and yeast two-hybrid screening to identify the specific cellular proteins that bind to this compound.

Mechanism of Action: Once targets are identified, detailed biochemical and biophysical studies will be necessary to elucidate the mechanism of interaction. This includes determining binding affinities, kinetics, and the structural basis of the interaction through methods like X-ray crystallography or NMR spectroscopy.

Development of Novel Methodologies for Detection and Characterization in Complex Matrices

Accurate and sensitive detection of this compound in complex environmental samples, such as water from cyanobacterial blooms, is crucial for ecological studies and risk assessment. researchgate.net Current methods, primarily based on liquid chromatography-mass spectrometry (LC-MS), can be challenging due to the presence of numerous other related peptides and interfering substances. nih.govmdpi.com

Future research should aim to:

High-Resolution Mass Spectrometry: Developing and refining methods using high-resolution mass spectrometry (HRMS) to improve the specificity and sensitivity of detection. This includes creating comprehensive spectral libraries for aeruginopeptin variants. nih.gov

Antibody-Based Assays: Generating specific antibodies against this compound to develop immunoassays, such as ELISA, for rapid and high-throughput screening of environmental samples.

Biosensors: Exploring the development of biosensors for real-time, in-situ detection of this compound in aquatic environments.

Standardization: Establishing certified reference materials and standardized analytical protocols to ensure data comparability across different laboratories and studies.

Further Exploration of the Ecological and Evolutionary Role of this compound Production

The reason for the production of such a diverse array of secondary metabolites by cyanobacteria remains a significant question in chemical ecology. oup.com The ecological and evolutionary drivers behind the synthesis of this compound are largely unknown.

Future research directions in this area include:

Allelopathic Interactions: Investigating the potential role of this compound in mediating interactions between different phytoplankton species, or between cyanobacteria and other aquatic organisms like zooplankton.

Defense Mechanisms: Exploring whether this compound serves as a defense compound against grazing or infection by pathogens.

Evolutionary Genetics: Studying the evolution of the aeruginopeptin biosynthetic gene cluster across different cyanobacterial strains and species. This can provide insights into the evolutionary pressures that have shaped the production of this compound and its structural variants. oup.com The sporadic distribution of genes for features like halogenation in related peptide synthetase clusters suggests a complex evolutionary history involving gene loss and transfer. researchgate.net

Environmental Triggers: Conducting controlled laboratory experiments to determine the specific environmental conditions (e.g., nutrient levels, light intensity, temperature) that trigger or enhance the production of this compound.

Q & A

Q. How is Aeruginopeptin 917S-A structurally characterized, and what analytical methods are essential for its identification?

this compound’s structural characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and high-performance liquid chromatography (HPLC) .

- NMR (e.g., , , 2D-COSY) resolves peptide backbone configurations and side-chain interactions .

- High-resolution MS (HRMS) confirms molecular weight and post-translational modifications, with electrospray ionization (ESI) preferred for peptidic compounds .

- HPLC (reverse-phase) ensures purity and isolates isoforms. Validate chromatographic conditions (e.g., gradient elution with 0.1% TFA in acetonitrile/water) using reference standards .

Q. Key Methodological Considerations :

- Cross-validate NMR and MS data to resolve ambiguities in stereochemistry.

- Use isotopically labeled internal standards for quantification .

Q. What experimental protocols are recommended for synthesizing this compound in vitro?

Solid-phase peptide synthesis (SPPS) is the standard method.

Resin Selection : Use Fmoc-protected Rink amide resin for C-terminal amidation.

Coupling Conditions : Activate amino acids with HBTU/HOBt in DMF, with double couplings for sterically hindered residues .

Cleavage and Deprotection : Treat with TFA/water/TIS (95:2.5:2.5) for 2 hours.

Purification : Employ preparative HPLC with a C18 column and lyophilize the product .

Q. Critical Validation Steps :

- Confirm sequence integrity via Edman degradation or tandem MS .

- Assess bioactivity using in vitro assays (e.g., antimicrobial activity against Pseudomonas aeruginosa).

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

Contradictions often arise from assay variability or context-dependent bioactivity .

- Experimental Replication : Standardize assay conditions (e.g., bacterial strain, growth phase, solvent controls) .

- Multi-omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .

- Structural Dynamics : Use molecular dynamics simulations to study conformational changes under varying pH/temperature .

Q. Example Workflow :

Replicate the original study’s protocol.

Introduce incremental modifications (e.g., adjust cation concentration).

Perform dose-response curves to identify threshold effects.

Q. What strategies optimize the design of in vivo studies to evaluate this compound’s therapeutic potential?

Key Variables :

Q. Data Interpretation :

Q. How should researchers address discrepancies in this compound’s reported bioactivity across different bacterial strains?

Discrepancies may stem from strain-specific resistance mechanisms or biofilm formation .

Phenotypic Screening :

- Test against isogenic mutant libraries (e.g., P. aeruginosa PA14 transposon mutants) .

- Quantify biofilm inhibition via crystal violet assays .

Genomic Analysis :

- Perform whole-genome sequencing of resistant strains to identify mutations in target pathways (e.g., lipopolysaccharide biosynthesis) .

Q. Mitigation Strategy :

- Use checkerboard assays to identify synergistic partners (e.g., β-lactams) and reduce resistance emergence .

Q. What computational approaches predict this compound’s interactions with host cells and microbial targets?

- Molecular Docking : Use AutoDock Vina to model binding to bacterial membranes (e.g., lipid A moiety) .

- Machine Learning : Train classifiers on peptidic bioactivity datasets to predict toxicity (e.g., hemolytic activity) .

- Network Pharmacology : Map peptide-target interactions using STRING or KEGG pathways .

Q. Validation :

- Compare predicted binding affinities with surface plasmon resonance (SPR) experimental data .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。